2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This inhibition leads to the reduction of cell proliferation, inflammation, and oxidative stress, ultimately resulting in the therapeutic effects observed in scientific research.
Biochemical and Physiological Effects:
2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation and oxidative stress, and improvement of cognitive function. These effects have been observed in both in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments is its specificity for inhibiting certain signaling pathways, allowing for targeted therapeutic effects. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a drug delivery system for targeted therapy. Additionally, research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-(3-chlorobenzyl)-4-piperidinyl)-1H-pyrazole in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Scientific Research Applications
2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
2-chloro-N-[2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O/c23-17-5-3-4-16(14-17)15-27-12-9-18(10-13-27)28-21(8-11-25-28)26-22(29)19-6-1-2-7-20(19)24/h1-8,11,14,18H,9-10,12-13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRJIKFPJVSZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC=CC=C3Cl)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.